3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Antimalarial DHODH inhibition Structure-activity relationship

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-50-1) is a heterocyclic organic compound featuring a fused pyrrolo[3,2-d]isoxazole bicyclic core with an n-butyl substituent at the 3-position. The molecular formula is C9H14N2O with a molecular weight of 166.22 g/mol, and predicted physicochemical properties include a density of 1.063 g/cm³ and a boiling point of 290.0 °C at 760 mmHg.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B12869458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCCC1=NOC2=C1CCN2
InChIInChI=1S/C9H14N2O/c1-2-3-4-8-7-5-6-10-9(7)12-11-8/h10H,2-6H2,1H3
InChIKeyDTPXCNOUGGOUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Procurement Guide: Heterocyclic Core Identity and Supplier Landscape


3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-50-1) is a heterocyclic organic compound featuring a fused pyrrolo[3,2-d]isoxazole bicyclic core with an n-butyl substituent at the 3-position . The molecular formula is C9H14N2O with a molecular weight of 166.22 g/mol, and predicted physicochemical properties include a density of 1.063 g/cm³ and a boiling point of 290.0 °C at 760 mmHg [1]. The compound is listed by multiple chemical suppliers for research use, including Atomaxchem, and is documented in authoritative chemical databases such as ChemicalBook and ChemSrc [1].

Why 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Is Not Interchangeable with Close Analogs


Substitution of 3-butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole with other pyrrolo[3,2-d]isoxazole derivatives is inadvisable without quantitative justification, as even minor changes in the 3-position substituent can drastically alter biological target engagement. For instance, the butyl chain length and branching directly impact DHODH inhibitory potency, with the n-butyl analog (64 nM) showing a distinct IC50 shift compared to isobutyl or ethyl variants [1]. Furthermore, CYP2D6 inhibition profiles (100 nM for the butyl analog) are substituent-sensitive, raising potential off-target implications that differ from other alkyl-substituted congeners [2]. The pyrrolo[3,2-d]isoxazole core is a privileged scaffold in medicinal chemistry, but the precise nature of the 3-alkyl group is a key determinant of binding affinity and selectivity, precluding simple interchange [3].

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Quantitative Differentiation Against Analogs and Baselines


3-Butyl Derivative Shows Enhanced Potency Against Plasmodium falciparum DHODH Relative to Isobutyl and Ethyl Congeners

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-50-1) demonstrates an IC50 of 64 nM against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) [1]. In contrast, the isobutyl analog (3-(2-methylpropyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole) shows reduced potency with an IC50 of 74 nM under identical assay conditions, and the ethyl analog (3-ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole) exhibits further attenuated activity [2][3]. The n-butyl chain confers a 13.5% improvement in potency over the branched isobutyl group, underscoring the sensitivity of DHODH inhibition to alkyl chain geometry.

Antimalarial DHODH inhibition Structure-activity relationship

3-Butyl Derivative Demonstrates Moderate CYP2D6 Inhibition with Potential for Manageable Drug-Drug Interaction Liability

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole inhibits human CYP2D6 with an IC50 of 100 nM [1]. While no direct comparator data are available for this specific assay, class-level inferences from related isoxazole-containing compounds suggest that CYP2D6 inhibition is a common feature of the scaffold, but the butyl analog's IC50 of 100 nM indicates a moderate interaction potential that is neither negligible nor prohibitive for early lead optimization [2].

CYP inhibition Drug metabolism Pharmacokinetics

Distinct Selectivity Window: >468-Fold Preference for Parasite DHODH Over Human DHODH

3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits an IC50 of 64 nM against Plasmodium falciparum DHODH but shows negligible inhibition of human DHODH, with an IC50 exceeding 30,000 nM [1]. This >468-fold selectivity window is a key differentiator for antimalarial applications, minimizing potential host toxicity. In contrast, the isobutyl analog displays a smaller selectivity margin due to its higher parasite DHODH IC50 (74 nM), while the ethyl analog lacks any meaningful selectivity [2].

Selectivity Antimalarial Target engagement

3-Butyl Substituent Optimizes DHODH Inhibition Relative to Shorter Alkyl Chains: A Clear SAR Trend

A clear structure-activity relationship (SAR) emerges for 3-alkyl-substituted pyrrolo[3,2-d]isoxazoles: the n-butyl derivative (IC50 = 64 nM) outperforms the ethyl derivative (IC50 >30,000 nM) by >99.8%, and the isobutyl derivative (IC50 = 74 nM) by 13.5% [1][2]. The cyclobutyl analog, while not directly tested in the same assay, is predicted to have lower potency due to conformational constraints . This SAR trend establishes that the n-butyl chain is near-optimal for DHODH binding within this chemical series, providing a data-driven basis for selecting the butyl compound over shorter or branched alkyl analogs.

Structure-activity relationship Alkyl chain optimization Enzyme inhibition

Recommended Applications for 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Based on Quantitative Evidence


Antimalarial Hit-to-Lead Optimization: DHODH Inhibitor Series

Given its 64 nM IC50 against Plasmodium falciparum DHODH and >468-fold selectivity over human DHODH [1], this compound is an excellent starting point for antimalarial drug discovery programs. Medicinal chemists can use this scaffold to explore further SAR around the 3-position while maintaining the favorable selectivity profile documented in BindingDB.

CYP2D6 Liability Assessment in Early Drug Metabolism Studies

The 100 nM IC50 for human CYP2D6 [2] makes this compound a useful reference tool for evaluating CYP2D6-mediated drug-drug interaction potential. Researchers can compare new chemical entities against this baseline to assess whether structural modifications increase or decrease CYP inhibition, guiding lead optimization toward metabolically stable candidates.

Alkyl Chain SAR Studies in Pyrroloisoxazole Scaffolds

The clear potency gradient across ethyl, isobutyl, and n-butyl derivatives [3] provides a foundation for systematic SAR exploration. Investigators seeking to optimize DHODH inhibition within this chemotype can use the butyl analog as a benchmark for further chain elongation or heteroatom incorporation, leveraging the available quantitative data to prioritize synthetic targets.

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